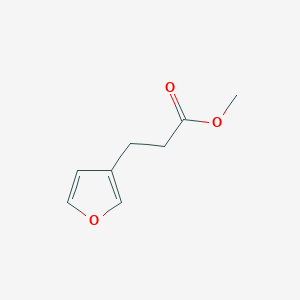

Methyl 3-(furan-3-yl)propanoate

Description

Methyl 3-(furan-3-yl)propanoate is an ester derivative featuring a furan ring substituted at the 3-position and a methyl ester group. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol. The furan ring contributes electron-rich aromaticity, enabling participation in cycloaddition reactions (e.g., Diels-Alder), while the ester group enhances solubility in organic solvents and modulates volatility .

Properties

IUPAC Name |

methyl 3-(furan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEHWKRXEXCQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594164 | |

| Record name | Methyl 3-(furan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52344-56-6 | |

| Record name | Methyl 3-(furan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(furan-3-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-3-yl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: 3-(furan-3-yl)propanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(furan-3-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(furan-3-yl)propanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The furan ring can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with different enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 3-(Furan-3-yl)-3-oxopropanoate (S9)

- Structure: Differs by a ketone group at the β-position of the propanoate chain.

- Impact: The 3-oxo group increases polarity and reactivity, making it susceptible to nucleophilic attacks or reductions. This compound is often utilized in spirocyclic and bridged structure syntheses via noncanonical cation-π cyclizations .

Methyl 3-(6-Hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)

- Structure : Contains a benzofuran core with hydroxy and methoxy substituents.

- Impact: The benzofuran system extends conjugation, enhancing UV absorption and stability. The hydroxy and methoxy groups introduce hydrogen-bonding capacity, improving solubility in polar solvents. This compound exhibits biological activity, as isolated from Ficus stenophylla .

Ethyl 3-(2-Furyl)propanoate

- Structure : Ethyl ester (vs. methyl) with furan substitution at the 2-position.

- Impact : The ethyl group increases lipophilicity, altering volatility and flavor profiles. The 2-furyl orientation modifies electronic interactions in cycloadditions, as 2-furans are stronger dienes than 3-furans .

Furfuryl 3-Mercapto-2-methylpropionate

- Structure: Features a thiol (-SH) group and methyl branch on the propanoate chain.

- Impact: The thiol group enables disulfide bond formation and participation in nucleophilic substitutions. This compound is used in odorant synthesis due to sulfur-derived volatiles .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| Methyl 3-(furan-3-yl)propanoate | C₈H₁₀O₃ | 154.16 | Ester, 3-furyl | Moderate volatility, Diels-Alder active |

| Methyl 3-(1,2,4,5-tetrazin-3-yl)propanoate | C₇H₈N₄O₂ | 180.18 | Tetrazine, ester | High reactivity in inverse electron-demand Diels-Alder |

| Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate | C₁₀H₁₃NO₃ | 195.22 | Amino, hydroxyl, ester | Enhanced solubility, chiral center |

| Ethyl 3-(2-furyl)propanoate | C₉H₁₂O₃ | 168.19 | Ethyl ester, 2-furyl | Higher lipophilicity, flavor applications |

Reactivity and Stability

- Electron-Rich Systems: this compound participates in Diels-Alder reactions, whereas tetrazine derivatives (e.g., ) undergo rapid cycloadditions with strained dienophiles .

- Thiol Reactivity : Furfuryl 3-mercapto-2-methylpropionate forms disulfides or conjugates with metals, useful in polymer chemistry and odorant production .

- Amino-Functionalized Derivatives: Compounds like Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate exhibit pH-dependent solubility and are prone to oxidative degradation at the amine site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.